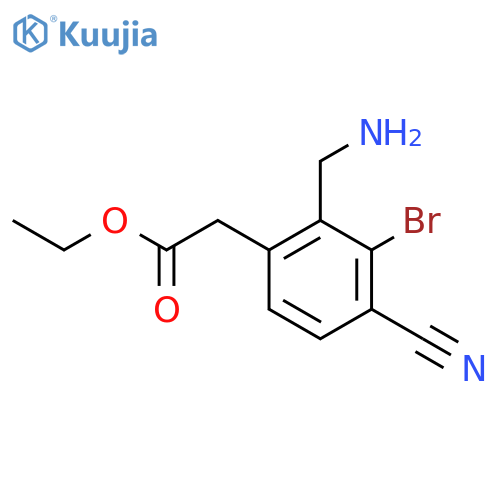

Cas no 1805398-45-1 (Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate)

1805398-45-1 structure

商品名:Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate

CAS番号:1805398-45-1

MF:C12H13BrN2O2

メガワット:297.147822141647

CID:4796395

Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate

-

- インチ: 1S/C12H13BrN2O2/c1-2-17-11(16)5-8-3-4-9(6-14)12(13)10(8)7-15/h3-4H,2,5,7,15H2,1H3

- InChIKey: HEVUUHFNMPMMKG-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C#N)C=CC(CC(=O)OCC)=C1CN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 313

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 76.1

Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015019742-1g |

Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate |

1805398-45-1 | 97% | 1g |

1,549.60 USD | 2021-05-31 |

Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate 関連文献

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

1805398-45-1 (Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate) 関連製品

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 42464-96-0(NNMTi)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬